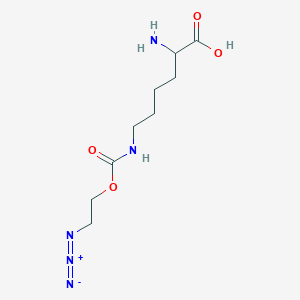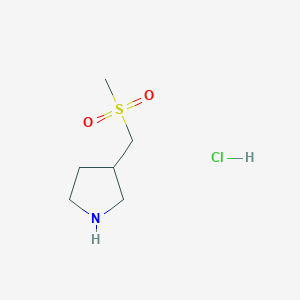
2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid
Overview
Description
2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid is a chemical compound used primarily in the incorporation of non-canonical amino acids into proteins. This compound is particularly useful in click chemistry, where it facilitates the copper-catalyzed azide-alkyne cycloaddition reaction. It contains an azide group, which allows it to react with molecules containing alkyne groups .
Mechanism of Action
- The primary targets are these synthetases, which facilitate the incorporation of ncAAs into the growing polypeptide chain .
- These reactions allow specific labeling or modification of proteins in vivo .
Target of Action
- acts as a substrate for certain wildtype and engineered aminoacyl-tRNA synthetases.
Mode of Action
- contains an Azide group .
Biochemical Analysis
Biochemical Properties
UAA Crosslinker 1 plays a crucial role in biochemical reactions by facilitating the incorporation of ncAAs into proteins. This process is enabled by the interaction of UAA Crosslinker 1 with aminoacyl-tRNA synthetases, which recognize and attach the ncAA to its corresponding tRNA . The azide group in UAA Crosslinker 1 allows it to participate in click chemistry reactions, forming stable covalent bonds with alkyne-containing molecules. This interaction is highly specific and efficient, making UAA Crosslinker 1 a valuable tool for studying protein-protein interactions and other biochemical processes .
Cellular Effects
UAA Crosslinker 1 influences various cellular processes by enabling the site-specific incorporation of ncAAs into proteins. This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of ncAAs in proteins can alter their function, stability, and interactions with other biomolecules . Additionally, UAA Crosslinker 1 can be used to create antibody-drug conjugates, which can target specific cells and deliver therapeutic agents, thereby influencing cellular function and viability .
Molecular Mechanism
The molecular mechanism of UAA Crosslinker 1 involves its interaction with aminoacyl-tRNA synthetases and the subsequent incorporation of ncAAs into proteins. The azide group in UAA Crosslinker 1 allows it to participate in click chemistry reactions, forming covalent bonds with alkyne-containing molecules. This process can be used to label proteins with various functional groups, enabling the study of protein interactions, enzyme activity, and other molecular processes . The specificity and efficiency of these reactions make UAA Crosslinker 1 a powerful tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UAA Crosslinker 1 can change over time due to factors such as stability and degradation. UAA Crosslinker 1 is stable at -20°C for up to three years in its powdered form and for shorter periods when dissolved in solvents . Over time, the stability of UAA Crosslinker 1 may decrease, potentially affecting its efficiency in biochemical reactions. Long-term studies have shown that the incorporation of ncAAs using UAA Crosslinker 1 can have lasting effects on cellular function, including changes in protein stability and interactions .
Dosage Effects in Animal Models
The effects of UAA Crosslinker 1 in animal models vary with different dosages. At lower doses, UAA Crosslinker 1 can be effectively incorporated into proteins without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function . Studies have shown that careful optimization of dosage is necessary to achieve the desired biochemical effects while minimizing potential side effects .
Metabolic Pathways
UAA Crosslinker 1 is involved in metabolic pathways related to the incorporation of ncAAs into proteins. This process is facilitated by aminoacyl-tRNA synthetases, which attach the ncAA to its corresponding tRNA . The resulting ncAA-tRNA complex is then used in protein synthesis, allowing the ncAA to be incorporated into the growing polypeptide chain. This process can affect metabolic flux and metabolite levels, as the presence of ncAAs can alter protein function and interactions .
Transport and Distribution
Within cells, UAA Crosslinker 1 is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of UAA Crosslinker 1 in specific cellular compartments . The azide group in UAA Crosslinker 1 allows it to participate in click chemistry reactions, enabling the targeted labeling of proteins and other biomolecules . This targeted distribution is essential for studying specific biochemical processes and interactions .
Subcellular Localization
The subcellular localization of UAA Crosslinker 1 is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, UAA Crosslinker 1 can be directed to the nucleus, mitochondria, or other organelles depending on the presence of specific targeting sequences . This localization is crucial for studying the effects of ncAAs on protein function and interactions within different cellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid can be synthesized through a series of chemical reactions involving the incorporation of an azide group into a suitable precursor. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction . The compound is often prepared in a laboratory setting under controlled conditions to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The compound is typically produced in large batches and purified using techniques such as chromatography to ensure it meets the required specifications for scientific research .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a stable triazole ring without the need for a copper catalyst.
Common Reagents and Conditions
Copper catalysts: Used in CuAAc reactions to facilitate the formation of the triazole ring.
DBCO or BCN groups: Used in SPAAC reactions to react with the azide group of this compound.
Major Products
The major products formed from these reactions are triazole-containing compounds, which are highly stable and useful in various scientific applications .
Scientific Research Applications
2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Disuccinimidyl suberate (DSS): A homo-bifunctional crosslinker with high reactivity but moderate toxicity.
Sulfo-SMCC: A hetero-bifunctional crosslinker with high solubility and low toxicity, suitable for in vivo applications.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A zero-length crosslinker known for its high efficiency and low toxicity.
Uniqueness
2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid is unique in its ability to facilitate the incorporation of non-canonical amino acids into proteins through click chemistry. This allows for the site-specific modification of proteins, which is not possible with many other crosslinkers .
Properties
IUPAC Name |
2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLCQQYRZLXMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)
